20(S)-Hydroxy Prednisolone
CAS No.: 2299-46-9
Cat. No.: VC21337093
Molecular Formula: C21H30O5
Molecular Weight: 362.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2299-46-9 |
---|---|
Molecular Formula | C21H30O5 |
Molecular Weight | 362.5 g/mol |
IUPAC Name | (8S,9S,10R,11S,13S,14S,17R)-17-[(1S)-1,2-dihydroxyethyl]-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
Standard InChI | InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-18,22,24-26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,16-,17-,18+,19-,20-,21-/m0/s1 |
Standard InChI Key | LCOVYWIXMAJCDS-FJWDNACWSA-N |
Isomeric SMILES | C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2([C@H](CO)O)O)CCC4=CC(=O)C=C[C@]34C)O |
SMILES | CC12CC(C3C(C1CCC2(C(CO)O)O)CCC4=CC(=O)C=CC34C)O |
Canonical SMILES | CC12CC(C3C(C1CCC2(C(CO)O)O)CCC4=CC(=O)C=CC34C)O |
Introduction
Chemical Structure and Properties
20(S)-Hydroxy Prednisolone is a modified glucocorticoid with the molecular formula C₂₁H₃₀O₅ and a molecular weight of 362.46 g/mol . The compound features four hydroxyl groups located at positions 11, 17, 20, and 21, with the 20-hydroxyl group being the distinguishing feature compared to its parent compound prednisolone.
Structural Identifiers
The compound is characterized by several standardized chemical identifiers as detailed in Table 1.
Table 1: Chemical Identifiers of 20(S)-Hydroxy Prednisolone
Parameter | Information |
---|---|
CAS Number | 2299-46-9 |
Molecular Formula | C₂₁H₃₀O₅ |
Molecular Weight | 362.46 g/mol |
IUPAC Name | (8S,9S,10R,11S,13S,14S,17R)-17-[(1S)-1,2-dihydroxyethyl]-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI | InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-18,22,24-26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,16-,17-,18+,19-,20-,21-/m0/s1 |
SMILES | C[C@]12CC@H[C@H]3C@@H[C@@H]1CC[C@]2(O)C@@HCO |
Physical Properties
20(S)-Hydroxy Prednisolone appears as a white amorphous solid . While specific solubility data is limited in the available literature, it shares similar physicochemical properties with other hydroxylated steroids, featuring multiple polar hydroxyl groups that enhance water solubility compared to less hydroxylated steroids.
Stereochemistry and Configuration
The stereochemistry at the C20 position of 20-hydroxy prednisolone has been a subject of significant research interest. Although previously obtained through microbial transformation, early research failed to conclusively establish the C20 stereochemistry .
Determination of Absolute Configuration
Researchers have employed computational methods including Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations at the B3LYP/6–31+G(d,p) level of theory in both gas and solvent phases to determine the absolute configuration . The absolute configuration at C20 was eventually assigned by comparing experimental and calculated electronic circular dichroism spectra and ³J H-H chemical coupling constants.
The coupling constant analysis proved particularly valuable in distinguishing between the possible configurations:
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The 20S configuration produces experimental values of 3 and 8.5–9 Hz
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The 20R configuration yields significantly smaller values of approximately 1 and 2 Hz (absolute values)
Biosynthesis and Metabolism
Microbial Biotransformation
One of the most documented routes for obtaining 20(S)-Hydroxy Prednisolone is through microbial biotransformation of prednisolone. The marine endophytic fungus Penicillium lapidosum, isolated from marine algae, has demonstrated the ability to stereoselectively reduce prednisolone to 20β-hydroxyprednisolone .
This biotransformation represents a selective reduction of the C20 ketone group in prednisolone to a β-oriented hydroxyl group. The process occurs with high stereoselectivity, indicating the enzyme systems in P. lapidosum possess a specific orientation for substrate binding and product release.
Metabolic Pathway
In human metabolism, prednisolone undergoes various biotransformation pathways. The metabolic pathways of prednisolone include:
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Reversible metabolism to prednisone
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Further metabolism to various hydroxylated derivatives including:
20(S)-Hydroxy Prednisolone is specifically formed through the reduction of the C20 ketone group of prednisolone, producing a metabolite with altered physicochemical properties and potentially modified biological activity.
Analytical Methods for Identification
Spectroscopic Characterization
The structural elucidation of 20(S)-Hydroxy Prednisolone has been accomplished using various spectroscopic techniques:
Table 2: Spectroscopic Data for 20(S)-Hydroxy Prednisolone
Chromatographic Analysis
Purification and analysis of 20(S)-Hydroxy Prednisolone has been performed using high-performance liquid chromatography (HPLC). Semi-preparative HPLC separation parameters include:
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Mobile phase: water and acetonitrile (40:60)
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Flow rate: 5 mL/min
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Column temperature: 36°C
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Detection wavelength: 220 nm
Relationship to Prednisolone
20(S)-Hydroxy Prednisolone is structurally related to prednisolone, differing only in the reduction of the C20 ketone to a hydroxyl group. Prednisolone (C₂₁H₂₈O₅) is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties .
Metabolic Relationship
20(S)-Hydroxy Prednisolone is specifically identified as a metabolite of prednisolone . Prednisolone itself is derived from prednisone, requiring hepatic activation to convert to its active form, prednisolone . The further metabolism of prednisolone to 20(S)-Hydroxy Prednisolone represents an additional step in the biotransformation pathway.
Research Applications
While specific research on 20(S)-Hydroxy Prednisolone is somewhat limited compared to its parent compound, several applications and considerations can be identified:
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